molecular formula C15H18N2O B1303901 N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide CAS No. 885950-23-2

N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide

Cat. No.: B1303901
CAS No.: 885950-23-2
M. Wt: 242.32 g/mol
InChI Key: RVFVIQWXQZSEEG-UHFFFAOYSA-N
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Description

N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A new series of compounds similar to N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide were synthesized and evaluated for their antimicrobial activity. These compounds were characterized by various spectroscopic methods, showing potential as antibacterial and antifungal agents (Mahyavanshi et al., 2017).
  • Another study focused on the synthesis of a fluorinated derivative of a sigma-1 receptor modulator, highlighting the process of transformation and hydrogenation leading to the creation of a structurally related compound (Kuznecovs et al., 2020).
  • The crystal structure and density functional theory (DFT) study of N-phenyl-N-(pyridin-4-yl)acetamide provided insights into the molecular structure, showcasing the planarity of the amide unit and its dihedral angles with benzene and pyridine rings (Umezono & Okuno, 2015).

Potential Pharmacological Activities

  • N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide and related derivatives showed oral activity in an animal model predictive of clinical efficacy for the treatment of anxiety, indicating their potential as novel anxiolytics with modest affinity for neurokinin NK-1 and 2 receptors (Kordik et al., 2006).
  • The effects of an atypical anxiolytic on alcohol intake in alcohol-preferring rats were studied, showing a dose-dependent reduction in alcohol intake without significant effects on food or water intake. This suggests the compound's potential in reducing alcohol consumption (Rezvani et al., 2007).

Green Synthesis and Antimicrobial Activity

  • A study on the green synthesis of N-substituted benzimidazoles highlighted their significant potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with the derivative 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide showing 6-fold more potency compared to the standard drug Sultamicillin (Chaudhari et al., 2020).

Chemoselective Acetylation

  • The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase was explored for the synthesis of antimalarial drugs, demonstrating the process optimization, mechanism, and kinetics of this green chemistry approach (Magadum & Yadav, 2018).

Future Directions

The future directions for research on N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide are not specified in the available resources. As a compound used in proteomics research applications , it is likely that future research will continue to explore its properties and potential applications.

Properties

IUPAC Name

N-[3-(3-pyrrolidin-1-ylprop-1-ynyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-13(18)16-15-8-4-6-14(12-15)7-5-11-17-9-2-3-10-17/h4,6,8,12H,2-3,9-11H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFVIQWXQZSEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C#CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205742
Record name N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-23-2
Record name N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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